3-Phenyl-2,1-benzoxazole-5-sulfonamide
Overview
Description
3-Phenyl-2,1-benzoxazole-5-sulfonamide is a chemical compound with the molecular formula C13H10N2O3S . It has an average mass of 274.295 Da and a monoisotopic mass of 274.041199 Da . This compound has been found to display antifungal activity .
Synthesis Analysis
Benzoxazoles, including this compound, can be synthesized using 2-aminophenol as a precursor . A condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield . This reaction can be catalyzed by a pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] catalyst at room temperature under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring attached to a phenyl group and a sulfonamide group . The benzoxazole ring is a bicyclic structure composed of a benzene ring fused to an oxazole ring .Scientific Research Applications
Potential Light Harvesting Properties
Research on aromatic sulfonamidobenzoxazole compounds, including variants similar to 3-Phenyl-2,1-benzoxazole-5-sulfonamide, has shown potential applications in light harvesting. These compounds exhibit high light harvesting efficiency, making them candidates for use in the design of dye-sensitized solar cells (DSSCs) (Mary et al., 2019).
Antimicrobial Applications
Studies involving benzoxazole-5-sulfonamide derivatives have demonstrated notable antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing activity comparable to or better than reference drugs like Ciprofloxacin and Fluconazole (Bm et al., 2016).
Anticancer Potential
Derivatives of benzoxazole sulfonamides have been synthesized and evaluated for their anticancer activity. For example, 2-(Phenylsulfonyl)-2H-1,2,3-triazole exhibited moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cells (Salinas-Torres et al., 2022).
Fluorescence Sensing
Benzoxazole derivatives have been employed in the development of fluorescence sensors for anions. They can undergo excited-state intramolecular proton transfer, which is disturbed by basic anions, leading to different spectral responses. This property makes them useful in detecting anions like fluoride, acetate, and phosphate (Wu et al., 2007).
Synthesis Methods
Advancements in synthesis methods for benzoxazole-derived sulfonamides have been reported. A domino approach for assembling benzoxazole-derived sulfonamides offers an operationally simple protocol with broad substrate scope, useful in the preparation of various pharmaceutical compounds (Gevondian et al., 2021).
Carbonic Anhydrase Inhibition
Benzoxazole sulfonamides have been investigated for their potential as inhibitors of carbonic anhydrase, an enzyme relevant in physiological processes. Some derivatives exhibit potent inhibitory activity against certain human carbonic anhydrase isozymes, suggesting applications in treating conditions like glaucoma (Nocentini et al., 2016).
properties
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c14-19(16,17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKNWOSSPKNVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186868 | |
Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33215-54-2 | |
Record name | 3-Phenyl-2,1-benzisoxazole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33215-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033215542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.